molecular formula C8H11NO5 B13677781 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid

2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13677781
M. Wt: 201.18 g/mol
InChI Key: JUZXLUDCIRRWRT-UHFFFAOYSA-N
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Description

2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes both carboxylic acid and pyrrolidine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of methyl phosphine dichloride with acrylic acid, followed by the addition of water and subsequent reaction in a mixed solution of water and an organic solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, when used as a reducing agent, the compound donates electrons to break disulfide bonds in proteins, leading to the formation of free thiols and the stabilization of protein structures . This process is crucial in various biochemical and molecular biology applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure that combines carboxylic acid and pyrrolidine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

2-(2-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO5/c10-5-1-3-8(9-5,7(13)14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14)

InChI Key

JUZXLUDCIRRWRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1=O)(CCC(=O)O)C(=O)O

Origin of Product

United States

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